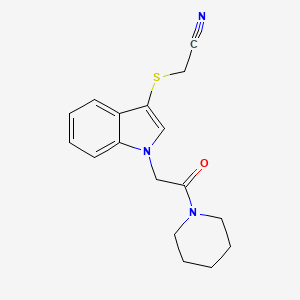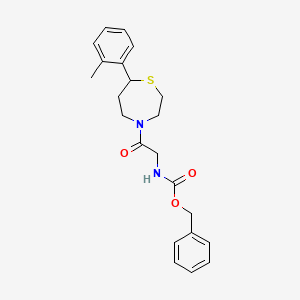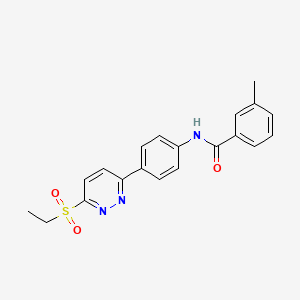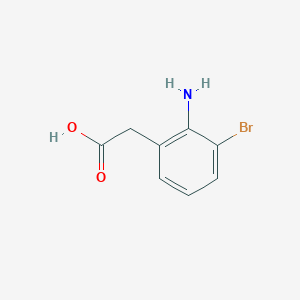
2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile, also known as IND-2 or N-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(thiophen-2-yl)acetonitrile, is a novel small molecule compound that has been studied for its potential therapeutic applications. This compound has been synthesized by various methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of α-Benzylthiobenzimidazoleacetonitriles : A study by Sadhu, Reddy, and Dubey (2016) details the synthesis of α-Benzylthiobenzimidazoleacetonitriles, involving a reaction sequence beginning with 2-((1H-benzimidazol-2-yl)thio)acetonitrile. The process includes condensation with aromatic aldehydes, reduction of the double bond with NaBH4, and further methylation steps. This synthesis route showcases the chemical versatility of related nitrile compounds in constructing complex molecular structures (Sadhu, Reddy, & Dubey, 2016).
Ring Contraction of 2H-pyran-2-ones : Sil, Sharon, Maulik, and Ram (2004) reported the synthesis of 2-Oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles via ring contraction of 2H-pyran-2-ones. This process highlights the reactivity of 2-oxo compounds with nitromethane, leading to structurally unique α, β-unsaturated γ-butyrolactones (Sil, Sharon, Maulik, & Ram, 2004).
Microwave-Assisted Synthesis of Serotonin Receptor Antagonists : Mahesh, Perumal, and Pandi (2004) explored the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, starting from 2-aminonicotinaldehyde and ethyl cyanoacetate. This study emphasizes the significance of 2-oxo compounds as intermediates in the synthesis of biologically active molecules (Mahesh, Perumal, & Pandi, 2004).
Biologically Active Compounds Synthesis
Synthesis of Anti-inflammatory and Anti-ulcer Thiazole Derivatives : Mohareb, Al-Omran, Abdelaziz, and Ibrahim (2017) synthesized new fused thiazole derivatives starting from 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile. These derivatives exhibited significant anti-inflammatory and anti-ulcer activities, showcasing the therapeutic potential of nitrile-based compounds (Mohareb, Al-Omran, Abdelaziz, & Ibrahim, 2017).
Synthesis of Novel Benzo[4,5]imidazo[1,2-a]pyridine Derivatives : Goli-Garmroodi, Omidi, Saeedi, Sarrafzadeh, Rafinejad, Mahdavi, Bardajee, Akbarzadeh, Firoozpour, Shafiee, and Foroumadi (2015) reported the synthesis of novel benzo[4,5]imidazo[1,2- a ]pyridine derivatives using 2-(1 H -benzo[ d ]imidazol-2-yl)acetonitrile, highlighting the compound's utility in synthesizing heterocyclic compounds with potential pharmaceutical applications (Goli-Garmroodi et al., 2015).
Synthesis of Mannich Bases with Anti-inflammatory and Antimicrobial Properties : Naik, Prasad, Narasimha, Rao, and Ravindranath (2013) synthesized novel Mannich bases bearing a pyrazolone moiety, starting with a compound structurally similar to the target molecule, showcasing its potential in generating compounds with bioactive properties (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).
Synthesis of Antimicrobial and Antitumor Compounds : Multiple studies have focused on synthesizing and characterizing compounds with potential antimicrobial and antitumor properties, starting from nitrile-containing precursors. This illustrates the critical role of nitrile compounds in medicinal chemistry and drug development (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014); (Alam, Akhter, Husain, Marella, Tanwar, Ali, Hasan, Kumar, Haider, & Shaquiquzzaman, 2012).
Eigenschaften
IUPAC Name |
2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c18-8-11-22-16-12-20(15-7-3-2-6-14(15)16)13-17(21)19-9-4-1-5-10-19/h2-3,6-7,12H,1,4-5,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEXAQGYUOISPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,5-Bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone](/img/structure/B2639465.png)



![3-benzyl-2-((4-fluorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639472.png)
![3-(3-chlorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2639474.png)

![N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2639479.png)


![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester](/img/structure/B2639482.png)
